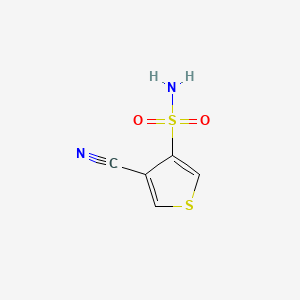
4-Cyanothiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanothiophene-3-sulfonamide is an organosulfur compound that features a thiophene ring substituted with a cyano group at the 4-position and a sulfonamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the oxidative coupling of thiols and amines, which has been shown to be an efficient and environmentally friendly approach . This method involves the reaction of thiophene derivatives with suitable reagents under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of 4-Cyanothiophene-3-sulfonamide may involve large-scale oxidative coupling reactions, utilizing readily available thiophene derivatives and amines. The process is optimized to ensure high yield and purity of the final product, with minimal waste generation.
Chemical Reactions Analysis
Types of Reactions: 4-Cyanothiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The cyano and sulfonamide groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted thiophene derivatives.
Scientific Research Applications
4-Cyanothiophene-3-sulfonamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and developing new bioactive molecules.
Mechanism of Action
The mechanism of action of 4-Cyanothiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamide compounds are known to inhibit bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparison with Similar Compounds
Sulfonamides: Compounds like sulfanilamide share the sulfonamide functional group and exhibit similar antibacterial properties.
Thiophene Derivatives: Other thiophene-based compounds, such as 3,4-dicyanothiophene, have similar structural features and applications in materials science.
Uniqueness: 4-Cyanothiophene-3-sulfonamide is unique due to the combination of the cyano and sulfonamide groups on the thiophene ring. This specific substitution pattern imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C5H4N2O2S2 |
|---|---|
Molecular Weight |
188.2 g/mol |
IUPAC Name |
4-cyanothiophene-3-sulfonamide |
InChI |
InChI=1S/C5H4N2O2S2/c6-1-4-2-10-3-5(4)11(7,8)9/h2-3H,(H2,7,8,9) |
InChI Key |
MCJZEVWIVJJQAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)S(=O)(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine](/img/structure/B13453619.png)
amine dihydrochloride](/img/structure/B13453622.png)
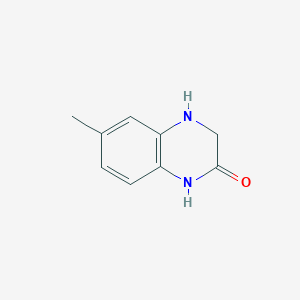
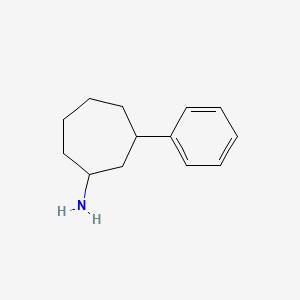
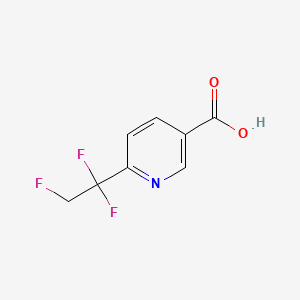
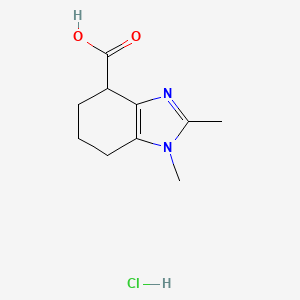
![methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13453649.png)
![6,6-Dimethylspiro[2.3]hexan-4-amine hydrochloride](/img/structure/B13453651.png)
![1-{2-[2-(Tert-butoxy)ethoxy]-4-chlorophenyl}methanamine hydrochloride](/img/structure/B13453656.png)
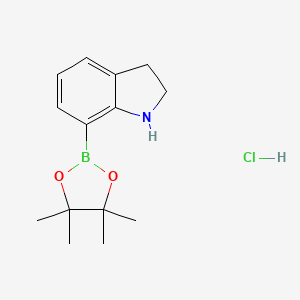
![1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid](/img/structure/B13453665.png)
![(2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid](/img/structure/B13453675.png)
![Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13453677.png)
